molecular formula C17H9F4NO2 B4025935 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone

Cat. No.: B4025935
M. Wt: 335.25 g/mol
InChI Key: YJRSWXCUPYPPQS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone is a high-purity chemical reagent designed for research applications in medicinal chemistry and pharmaceutical development. This compound features a hybrid molecular structure combining an indole core, a 4-fluorobenzoyl group, and a trifluoroacetyl moiety. The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, recognized as a significant pharmacophore in drug discovery . Indole derivatives are prevalent in various therapeutic areas and have demonstrated a wide range of biological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities . The strategic incorporation of fluorine atoms and the benzoyl group is often employed in medicinal chemistry to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity. This makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules, particularly for investigating new kinase inhibitors or other targeted therapies . The compound is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-11-7-5-10(6-8-11)16(24)22-9-13(15(23)17(19,20)21)12-3-1-2-4-14(12)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSWXCUPYPPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone typically involves the trifluoroacetylation of indoles. One common method involves the reaction of indole with ethyl trifluoropyruvate in the presence of a copper catalyst (CuCl) and dimethyl sulfoxide (DMSO) as the solvent. The reaction is carried out at 80°C for 12 hours under an air atmosphere . The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the presence of the indole ring, the compound can participate in electrophilic substitution reactions.

    Nucleophilic addition: The carbonyl group in the benzoyl moiety can undergo nucleophilic addition reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic addition: Reagents like Grignard reagents or organolithium compounds can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while nucleophilic addition can lead to the formation of alcohols or other derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, potentially modulating their activity. The trifluoromethyl and fluorobenzoyl groups may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with structurally related indole- and fluorinated ethanone derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone Indol-3-yl, 4-fluorobenzoyl C₁₇H₁₀F₄NO₂ High lipophilicity; electron-withdrawing fluorine groups enhance stability
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone Indol-3-yl, 5-methoxy C₁₁H₈F₃NO₂ Methoxy group improves solubility; lower molecular weight
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)-piperidin-1-yl)ethanone Piperidin-1-yl, 4-fluorobenzoyl C₁₅H₁₄F₄NO₂ Piperidine ring introduces basicity; altered pharmacokinetics
2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone Indol-2-yl C₁₀H₆F₃NO Indole substitution at 2-position; reduced steric hindrance
Tetra(indol-3-yl)ethanone Four indol-3-yl groups C₂₈H₂₀N₄O Multivalent indole system; potent cytotoxicity (EC₅₀ = 7–8 µM)
1-(4-Chlorophenyl)-2,2-difluoroethanone 4-Chlorophenyl, difluoromethyl C₈H₅ClF₂O Simpler aryl-fluoroketone; limited bioactivity data

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases hydrophobicity compared to non-fluorinated analogs (e.g., 1-(1H-indol-3-yl)-2-(phenylsulfonyl)ethanone, logP = 2.8) .
  • Solubility : Methoxy-substituted analogs (e.g., 5-methoxy-indol-3-yl derivative) exhibit improved aqueous solubility due to polar methoxy groups .
  • Thermal Stability: Fluorine substituents enhance thermal stability, as seen in analogs like 2,2,2-trifluoro-1-(3,4-dimethoxyphenyl)ethanone (decomposition >250°C) .

Biological Activity

Overview

2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone is a synthetic organic compound belonging to the indole derivative class. This compound has garnered attention due to its diverse potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its unique trifluoromethyl and fluorobenzoyl groups may enhance its biological efficacy by improving binding affinity to various molecular targets.

Synthesis

The synthesis of this compound typically involves the trifluoroacetylation of indoles. A common method includes reacting indole with ethyl trifluoropyruvate in the presence of a copper catalyst and dimethyl sulfoxide as a solvent at elevated temperatures. This synthetic pathway is crucial for obtaining high-purity compounds suitable for biological evaluation.

While the precise mechanism of action remains under investigation, it is believed that the compound interacts with specific receptors and enzymes, modulating their activity. The indole core is known to bind to various biological targets, potentially influencing cellular pathways involved in disease processes.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Indole derivatives are often evaluated for their ability to induce apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell death in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

A notable study investigated the effects of structurally related indole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study utilized flow cytometry and MTT assays to evaluate cell death mechanisms .

In another case study focusing on anti-inflammatory properties, related compounds were shown to inhibit key inflammatory mediators in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone, and how can reaction conditions be controlled to minimize side products?

Methodological Answer: The synthesis typically involves trifluoroacetylation of indole derivatives. A validated method includes reacting 1-(4-fluorobenzoyl)indole with trifluoroacetyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature . Key considerations:

  • Solvent choice : Dichloromethane or THF for solubility and reactivity.
  • Temperature control : Low temperatures suppress side reactions (e.g., over-acylation).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
  • Yield optimization : Monitoring by TLC/HPLC to terminate the reaction at >90% conversion.

Q. How can the molecular structure and electronic properties of this compound be characterized experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure using SHELX programs for refinement .
  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity; 1H^{1}\text{H} NMR for indole and benzoyl proton environments .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • Computational modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects .

Q. What role do the fluorine substituents play in modulating the compound’s physicochemical properties?

Methodological Answer:

  • Hydrophobicity : Fluorine atoms increase logP values, enhancing membrane permeability (measured via octanol-water partition assays).
  • Electron effects : Trifluoromethyl groups withdraw electrons, stabilizing ketone carbonyls and altering reactivity in nucleophilic additions.
  • Bioavailability : Fluorine’s inductive effect reduces metabolic degradation, as shown in microsomal stability assays .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s biological activity?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituents at the indole C5 position (e.g., methoxy, bromo) to assess steric/electronic effects .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the trifluoromethyl ketone).
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substituents with IC50_{50} values .

Q. What advanced catalytic strategies can improve the efficiency of Friedel-Crafts reactions in synthesizing indole-based analogs?

Methodological Answer:

  • Iodine catalysis : As demonstrated in benzylation reactions, iodine (5 mol%) in DCM at 50°C achieves >90% yield with minimal byproducts .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 100 W, 120°C) while maintaining regioselectivity.
  • Flow chemistry : Continuous flow reactors enhance scalability and safety for hazardous intermediates (e.g., trifluoroacetyl chloride) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Compare results under consistent conditions (e.g., pH, temperature, cell lines).
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects.
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What computational tools are effective in predicting binding modes with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model protein-ligand stability over 100 ns trajectories.
  • Free energy calculations : MM/PBSA or FEP to quantify binding affinities, focusing on fluorine’s van der Waals contributions .
  • Cryo-EM integration : Combine docking results with low-resolution cryo-EM maps for validation in complex systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-[1-(4-fluorobenzoyl)indol-3-yl]ethanone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.